molecular formula C8H7ClN2 B597949 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1268390-67-5

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B597949
CAS No.: 1268390-67-5
M. Wt: 166.608
InChI Key: TYFNNVHCLAPKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of 1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently attacked by chloride ions to yield the desired chloromethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings, potentially leading to the formation of dihydropyridine or dihydropyrrole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Products may include dihydropyridine or dihydropyrrole derivatives.

Scientific Research Applications

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is used in the study of protein-ligand interactions and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein. The pyrrolo[2,3-b]pyridine scaffold provides a rigid and planar structure that can interact with aromatic residues in the binding site, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine: Similar in structure but lacks the fused pyrrole ring.

    4-(Chloromethyl)-1H-pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4-(Chloromethyl)-1H-indole: Contains an indole ring instead of a pyrrolo[2,3-b]pyridine scaffold.

Uniqueness

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules with potential applications in various fields. The presence of the chloromethyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.

Biological Activity

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is part of the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties. The synthesis typically involves chloromethylation of 1H-pyrrolo[2,3-b]pyridine derivatives, utilizing methods that optimize yield and purity through catalytic processes .

Anticancer Properties

A significant area of research focuses on the compound's role as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers. Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . These compounds not only inhibit cell proliferation but also induce apoptosis in cancer cell lines such as 4T1 breast cancer cells. The inhibition of migration and invasion is associated with down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2) .

Anti-inflammatory Activity

In addition to anticancer effects, this compound exhibits anti-inflammatory properties. Studies indicate that certain derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages when exposed to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • FGFR Inhibition : The compound binds to FGFRs, blocking downstream signaling pathways that promote tumor growth and metastasis.
  • Cytokine Modulation : It alters cytokine release profiles in immune cells, contributing to its anti-inflammatory effects.

Study on FGFR Inhibition

In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, one compound (designated as 4h) demonstrated remarkable potency against FGFRs. This study highlighted the structure-activity relationship (SAR) indicating that modifications to the core structure could enhance binding affinity and selectivity for FGFRs .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of a related derivative showed reduced TNF-α levels in macrophages treated with lipopolysaccharides (LPS), suggesting a promising pathway for developing anti-inflammatory drugs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Effect
FGFR InhibitionFGFR17 nMInhibits cell proliferation
FGFR29 nMInduces apoptosis in cancer cells
FGFR325 nMReduces migration and invasion
Anti-inflammatoryTNF-α ReleaseNot specifiedDecreases levels in macrophages under LPS

Properties

IUPAC Name

4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFNNVHCLAPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710685
Record name 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268390-67-5
Record name 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.